7-Bromo-1-(4-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the family of heterocyclic compounds. This compound features a unique chromeno-pyrrole structure characterized by the presence of a bromine atom, a chlorophenyl group, and a tetrahydrofuran moiety. These structural elements contribute to its potential biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry and drug development.
Classification: The compound can be classified under the category of chromeno-pyrroles, which are known for their diverse biological activities. The specific arrangement of substituents in this compound may enhance its pharmacological properties compared to other derivatives in the same class.
The synthesis of 7-Bromo-1-(4-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through several methods. A common approach involves a multicomponent reaction strategy that allows for the simultaneous formation of multiple bonds in a single reaction step.
The molecular structure of 7-Bromo-1-(4-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be described as follows:
| Property | Data |
|---|---|
| Molecular Formula | C22H20BrClN2O4 |
| Molecular Weight | 463.76 g/mol |
| IUPAC Name | 7-Bromo-1-(4-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
| InChI | InChI=1S/C22H20BrClN2O4/c23-21(22)19-14-10-12(24)11-13(19)15(25)16(26)17(27)18(28)29/h10-14H,15H2,(H,25,26) |
| InChI Key | XXXXXX (specific key not provided) |
The presence of functional groups such as bromine, chlorine, and tetrahydrofuran significantly influences the compound's chemical behavior and biological interactions.
7-Bromo-1-(4-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions:
The specific products formed from these reactions depend on the conditions and reagents used during the reactions .
The mechanism of action for 7-Bromo-1-(4-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets within biological systems:
The precise molecular targets and pathways are subject to ongoing research to better understand its therapeutic potential.
The compound exhibits stability under standard laboratory conditions but may react under extreme conditions or with strong reagents.
Physical and chemical properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
7-Bromo-1-(4-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several potential scientific uses:
Further research is needed to fully elucidate its therapeutic potential and broaden its applications within scientific fields .
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: